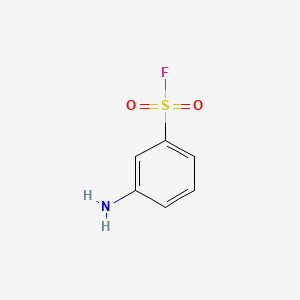

Benzenesulfonyl fluoride, 3-amino-

描述

Overview of the Benzenesulfonyl Fluoride (B91410) Functional Group in Organic Synthesis

The benzenesulfonyl fluoride functional group is a cornerstone in modern organic synthesis, primarily due to its unique balance of stability and reactivity. mdpi.com Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability towards hydrolysis and thermolysis. sigmaaldrich.com This stability allows them to be compatible with a wide range of reaction conditions, making them robust intermediates in multi-step syntheses. chem-space.com

The reactivity of the sulfonyl fluoride group is characterized by its electrophilicity, making it susceptible to nucleophilic attack at the sulfur atom. This reactivity is harnessed in the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a concept that has gained prominence as a next-generation click chemistry reaction. nih.govresearchgate.net SuFEx chemistry enables the efficient and reliable formation of strong covalent bonds with a variety of nucleophiles, including amines, alcohols, and phenols, to produce sulfonamides, sulfonate esters, and other sulfur-containing compounds. chem-space.comacs.org The reaction is known for its high yield, functional group tolerance, and often metal-free conditions. chem-space.com

The controlled reactivity of sulfonyl fluorides has led to their extensive use as versatile building blocks and reagents in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and materials. acs.orgrsc.org Their ability to undergo clean and specific transformations makes them privileged motifs in the construction of diverse molecular architectures.

| Feature | Description | Reference |

|---|---|---|

| Stability | Resistant to hydrolysis and thermolysis, offering broad compatibility with various reaction conditions. | sigmaaldrich.com |

| Reactivity | Acts as an efficient electrophile in Sulfur(VI) Fluoride Exchange (SuFEx) reactions. | nih.gov |

| Selectivity | Reacts chemoselectively with nucleophiles, producing sulfonylation products with high fidelity. | nih.gov |

| Versatility | Used in the synthesis of a wide array of compounds, including sulfonamides and sulfonate esters. | chem-space.comacs.org |

Historical Development and Significance of Sulfonyl Fluorides in Chemical Biology

The journey of sulfonyl fluorides in chemical biology began with early observations of their ability to act as irreversible inhibitors of serine proteases. nih.gov Compounds like phenylmethylsulfonyl fluoride (PMSF) became standard tools for inhibiting proteases in biochemical laboratories, establishing the sulfonyl fluoride moiety as a potent "warhead" for covalent modification of proteins. nih.gov It was discovered that the sulfonyl fluoride group could covalently react with the catalytic serine residue in the active site of these enzymes. nih.gov

Over time, the understanding of sulfonyl fluoride reactivity expanded significantly. Researchers found that their reactivity was not limited to serine, but could also extend to other nucleophilic amino acid residues such as tyrosine, lysine (B10760008), threonine, cysteine, and histidine, depending on the specific protein microenvironment. ontosight.aienamine.net This "context-specific" reactivity made sulfonyl fluorides highly valuable as chemical probes for exploring protein function and structure. ontosight.ainih.gov Their balance of stability in aqueous environments and sufficient reactivity to label proteins made them privileged tools for activity-based protein profiling (ABPP) and target identification in drug discovery. mdpi.comontosight.ai The development of sulfonyl fluoride-based probes has provided a powerful methodology for covalently capturing protein targets, aiding in the validation of new drug targets and the elucidation of biological pathways. ontosight.aichemrxiv.org

Strategic Importance of the 3-Amino-Substituted Benzenesulfonyl Fluoride Moiety in Modern Chemical Sciences

The strategic placement of an amino group at the 3-position of the benzenesulfonyl fluoride scaffold imparts specific properties that are of significant interest in modern chemical sciences, particularly in drug discovery and chemical probe development.

The amino group, being an electron-donating group, modulates the electronic properties of the aromatic ring and, consequently, the reactivity of the sulfonyl fluoride warhead. Research has shown that 3-aminobenzenesulfonyl fluoride possesses a moderate and advantageous reactivity profile compared to other isomers and substituted analogues. nih.gov For instance, in a comparative study, the 3-amino derivative was found to be more reactive than the 4-amino analogue, making it a better candidate for the design of compound libraries aimed at screening for new bioactive molecules. nih.gov This balanced reactivity is crucial; the compound must be stable enough to reach its biological target but reactive enough to form a covalent bond.

| Compound | Half-life (t1/2) in hours | Reference |

|---|---|---|

| Benzenesulfonyl fluoride | 12.8 | nih.gov |

| Benzenesulfonyl fluoride, 3-amino- | 11.6 | nih.gov |

| Benzenesulfonyl fluoride, 4-amino- | 37.5 | nih.gov |

Furthermore, the amino group at the meta-position serves as a versatile synthetic handle. It can be readily modified to introduce a wide range of chemical functionalities, allowing for the systematic exploration of structure-activity relationships (SAR). mdpi.com This is a key strategy in medicinal chemistry for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. The amino group can also participate in hydrogen bonding interactions with biological targets, which can significantly influence binding affinity and specificity. ontosight.ai The presence of both a reactive covalent warhead (the sulfonyl fluoride) and a versatile point for modification (the amino group) makes 3-aminobenzenesulfonyl fluoride a powerful scaffold for developing targeted covalent inhibitors and highly specific chemical probes. mdpi.com

Structure

3D Structure

属性

IUPAC Name |

3-aminobenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO2S/c7-11(9,10)6-3-1-2-5(8)4-6/h1-4H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLSYVJDMJWGODG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190269 | |

| Record name | Benzenesulfonyl fluoride, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368-50-3 | |

| Record name | 3-Aminobenzenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=368-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metanilyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metanilyl fluoride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl fluoride, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminobenzene-1-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Metanilyl fluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P84M5S3FJL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Benzenesulfonyl Fluoride, 3 Amino

Reactivity and Functionalization of the Sulfonyl Fluoride (B91410) Moiety

The sulfonyl fluoride (-SO₂F) group is a cornerstone of modern chemical synthesis, prized for its unique balance of stability and reactivity. enamine.netsigmaaldrich.com Unlike its more reactive sulfonyl chloride counterpart, the sulfonyl fluoride moiety is notably stable under many conditions, including resistance to hydrolysis and reduction. sigmaaldrich.commdpi.com This stability allows for its inclusion in complex molecular architectures. However, the sulfur(VI)-fluoride bond can be controllably activated to undergo reactions with a variety of nucleophiles, making it a versatile functional handle. nih.govnih.gov

Nucleophilic Substitution Reactions at the Sulfonyl Fluoride Center

The sulfur atom in the sulfonyl fluoride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is the basis for a wide range of functionalization strategies. The reaction generally proceeds via a nucleophilic substitution mechanism at the sulfur center, where the fluoride ion acts as a leaving group.

A variety of nucleophiles can displace the fluoride from the sulfonyl group. These include amines, phenols, and thiols, leading to the formation of sulfonamides, sulfonic esters, and thioethers, respectively. The reactivity of the sulfonyl fluoride can be influenced by the electronic properties of the substituents on the benzene (B151609) ring.

A notable application of this reactivity is the synthesis of sulfonamides through the amidation of sulfonyl fluorides. While sulfonyl fluorides are generally less reactive than sulfonyl chlorides, catalytic methods have been developed to facilitate their reaction with amines. For instance, the combination of 1-hydroxybenzotriazole (B26582) (HOBt) as a catalyst and silicon additives can promote the amidation of sulfonyl fluorides, achieving high yields even with sterically hindered substrates. chemrxiv.org This method provides a facile route to a diverse range of sulfonamides, which are prevalent motifs in pharmaceuticals. chemrxiv.org

The reaction of sulfonyl fluorides with various nucleophiles is a key transformation. Below is a table summarizing typical nucleophilic substitution reactions at the sulfonyl fluoride center.

| Nucleophile (Nu-H) | Product | Product Class |

| Primary/Secondary Amine (R₂NH) | Ar-SO₂-NR₂ | Sulfonamide |

| Phenol (B47542) (Ar'-OH) | Ar-SO₂-OAr' | Sulfonic Ester |

| Thiol (R-SH) | Ar-SO₂-SR | Thiosulfonate |

| Alcohol (R-OH) | Ar-SO₂-OR | Sulfonic Ester |

This table illustrates the general products formed from the reaction of an arylsulfonyl fluoride (Ar-SO₂F) with different classes of nucleophiles.

Research has shown that sulfonyl fluorides can react with multiple nucleophilic amino acid residues, including tyrosine, serine, lysine (B10760008), and histidine, which is significant in the field of chemical biology for creating covalent protein inhibitors. enamine.netnih.govnih.gov

Applications in Sulfur(VI) Fluoride Exchange (SuFEx) Click Chemistry

The unique reactivity profile of the sulfonyl fluoride group has led to its central role in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a concept introduced by Sharpless and coworkers as a new generation of click reactions. nih.goveurekalert.org Click chemistry is characterized by reactions that are modular, high-yielding, and generate only inoffensive byproducts. SuFEx meets these criteria, relying on the robust yet selectively reactive nature of the S(VI)-F bond. sigmaaldrich.comeurekalert.org

The core of SuFEx is the reaction of a sulfonyl fluoride with a nucleophile, typically a silylated phenol or amine, often in the presence of a base or catalyst, to form a stable covalent linkage. nih.gov The compound 3-aminobenzenesulfonyl fluoride serves as a valuable building block in this context. The amino group can be used as a handle for further derivatization or as a key pharmacophoric element, while the sulfonyl fluoride moiety acts as the connective "warhead" for the SuFEx reaction.

The stability of sulfonyl fluorides allows them to be carried through multi-step syntheses, with the SuFEx reaction being performed at a late stage to connect molecular fragments. researchgate.net This strategy is highly advantageous in drug discovery and materials science for the rapid assembly of compound libraries. nih.gov Aliphatic and aromatic sulfonyl fluorides, including derivatives of 3-aminobenzenesulfonyl fluoride, are excellent SuFEx agents because they tolerate a wide range of functional groups and can be handled in aqueous buffers, yet react reliably under specific conditions to form strong covalent bonds. enamine.net

The SuFEx reaction has been successfully used to connect molecules to biomolecules, such as proteins, by targeting nucleophilic residues on the protein surface. nih.govenamine.net The versatility of SuFEx has spurred the development of a wide array of sulfonyl fluoride-containing reagents for applications ranging from the synthesis of polymers and surface modifications to their use as biological probes. nih.govnih.gov

The table below provides an overview of key features of SuFEx chemistry.

| Feature | Description | Reference |

| Reaction Type | Click Chemistry | nih.goveurekalert.org |

| Key Reagent | Sulfonyl Fluoride (-SO₂F) | sigmaaldrich.comnih.gov |

| Reactivity | Stable but selectively reactive with nucleophiles | enamine.netnih.gov |

| Connective Bond | Sulfonate ester, sulfonamide, etc. | eurekalert.org |

| Applications | Drug discovery, materials science, chemical biology | nih.govnih.gov |

This table summarizes the fundamental aspects of SuFEx click chemistry.

Reactivity Profiles and Mechanistic Investigations of Benzenesulfonyl Fluoride, 3 Amino

Intrinsic Reactivity Characteristics of Benzenesulfonyl fluoride (B91410), 3-amino-

The reactivity of 3-aminobenzenesulfonyl fluoride is a product of the inherent properties of the sulfonyl fluoride group, modulated by the electronic influence of the substituent on the aromatic ring. This functional group is recognized for its unique balance of stability and reactivity, making it a valuable electrophile in chemical biology and medicinal chemistry. nih.govnih.gov Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater resistance to hydrolysis and thermolysis, a stability attributed to the strong S-F bond. nih.govnih.gov

The reactivity of an arylsulfonyl fluoride is significantly influenced by the electronic properties of its substituents. The electrophilicity of the sulfur(VI) center is a key determinant of its reaction rate with nucleophiles. Electron-withdrawing groups on the aromatic ring increase this electrophilicity, making the compound more reactive. nih.gov

Conversely, the amino group (-NH₂) at the meta position of 3-aminobenzenesulfonyl fluoride acts as an electron-donating group. This donation of electron density to the aromatic ring decreases the electrophilicity of the sulfur atom in the sulfonyl fluoride moiety. nih.gov As a result, 3-aminobenzenesulfonyl fluoride is less reactive than its unsubstituted counterpart, benzenesulfonyl fluoride. nih.gov

Studies comparing isomers have shown that the position of the amino group is critical. The 3-amino (meta) derivative is more reactive than the 4-amino (para) analogue. nih.gov This difference is explained by the interplay of inductive and resonance effects of the amino substituent. This tunable reactivity, based on the electronic nature of substituents, allows for the rational design of sulfonyl fluoride probes for specific applications. rsc.org

A crucial characteristic of sulfonyl fluorides for their use in biological systems is their stability in aqueous environments. nih.gov Kinetic studies are employed to measure this stability, often reported as the half-life (t½) under physiological pH conditions.

3-Aminobenzenesulfonyl fluoride demonstrates considerable aqueous stability. In a comparative study, its half-life was significantly longer than that of more reactive sulfonyl fluorides, indicating a lower rate of hydrolysis. nih.gov This enhanced stability is a direct consequence of the electron-donating amino group, which, as noted previously, reduces the electrophilicity of the sulfur center and thus its susceptibility to nucleophilic attack by water. nih.gov For instance, the half-life of 3-aminobenzenesulfonyl fluoride was found to be 43.3 hours in an aqueous reactivity assay, showcasing its suitability for applications requiring probes that persist in aqueous media. nih.gov Highly reactive warheads, in contrast, are often unstable to hydrolysis, which can limit their effectiveness. rsc.org The balance between stability and reactivity is therefore a critical parameter for the utility of these compounds. enamine.net

Comparative Aqueous Stability of Substituted Benzenesulfonyl Fluorides

Data from an intrinsic reactivity assay measuring the half-life (t½) of various sulfonyl fluorides in aqueous buffer, indicating their relative stability to hydrolysis. nih.gov

| Compound | Half-life (t½) in hours |

|---|---|

| Benzenesulfonyl fluoride | 21.7 |

| Benzenesulfonyl fluoride, 3-amino- | 43.3 |

| Benzenesulfonyl fluoride, 4-amino- | 138.6 |

| Benzenesulfonyl fluoride, 3-carboxy- | 21.7 |

| Benzenesulfonyl fluoride, 4-carboxy- | 15.4 |

Mechanistic Aspects of S(VI)–F Bond Activation

While sulfonyl fluorides are relatively stable, their reaction with nucleophiles requires the activation and cleavage of the strong sulfur-fluorine (S(VI)–F) bond. This process can be facilitated through catalysis or by using highly reactive reaction partners.

The synthesis of sulfonamides from sulfonyl fluorides and amines can be challenging, especially with sterically hindered or less nucleophilic amines, due to the low reactivity of the S(VI)-F bond. chemrxiv.org To overcome this, catalytic methods have been developed. One effective strategy involves the use of a nucleophilic catalyst, such as 1-hydroxybenzotriazole (B26582) (HOBt), in combination with a silicon-based additive that acts as a fluoride scavenger. chemrxiv.org

In this mechanism, HOBt acts as a superior nucleophilic catalyst to activate the S(VI)–F bond. It attacks the sulfonyl fluoride to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile to yield the final sulfonamide product. The silicon additive facilitates the turnover of the catalyst by sequestering the fluoride ion that is released. chemrxiv.org This catalytic system enables the amidation of a broad range of sulfonyl fluorides, including those with sensitive functional groups, under mild conditions and with excellent yields. chemrxiv.org

Computational methods, particularly Density Functional Theory (DFT) calculations, are powerful tools for investigating the mechanisms of chemical reactions. nih.gov Such studies provide detailed insights into reaction pathways, transition states, and the energetics of bond activation.

In the context of sulfonyl fluoride reactivity, computational studies have been used to explore the mechanisms of S(VI)–F bond activation by transition metal complexes. For example, DFT calculations on the reaction of a sulfonyl fluoride with a Ni(0) N-heterocyclic carbene complex showed that pathways involving oxidative addition at either the S-F or S-C bond have similar energetic profiles. chemrxiv.org These computational models help to understand the intermediates and transition states involved in the catalytic cycle. chemrxiv.org

While specific DFT studies on 3-aminobenzenesulfonyl fluoride are not widely reported, the principles derived from computational investigations of related systems are applicable. These studies are crucial for rationally designing new catalysts and reaction conditions by predicting reaction barriers and identifying key intermediates, ultimately enhancing the synthetic utility of sulfonyl fluorides. nih.gov

Reactivity with Biological Nucleophiles

A key application of sulfonyl fluorides is their use as covalent probes to label nucleophilic residues in proteins. nih.gov Their "privileged" reactivity allows them to form stable covalent bonds with a range of amino acid side chains, a characteristic that is essential for their function in chemical biology. nih.gov

3-Aminobenzenesulfonyl fluoride has demonstrated effective reactivity towards biological nucleophiles. In a reactivity screening against a model nonapeptide, it achieved an 84% conversion, indicating a high propensity for labeling nucleophilic residues. nih.gov Sulfonyl fluorides are known to react with several nucleophilic amino acids, including tyrosine, lysine (B10760008), serine, threonine, and histidine. enamine.netacs.org The reaction with tyrosine and lysine results in the formation of stable sulfonate ester and sulfonamide adducts, respectively. rsc.org

While sulfonyl fluorides also react with cysteine, the resulting thiosulfonate ester adduct is often unstable and can collapse to a sulfinic acid, making them less suitable for the durable targeting of cysteine residues compared to other electrophiles. rsc.orgacs.org The reactivity with different amino acids generally follows the order of their nucleophilicity at physiological pH. acs.org This broad reactivity profile allows sulfonyl fluorides to target a wider range of the proteome than more selective electrophiles. acs.org

Reactivity of Sulfonyl Fluorides with Nucleophilic Amino Acid Residues

Summary of observed reactivity between the sulfonyl fluoride warhead and common biological nucleophiles found in proteins. nih.govrsc.orgacs.org

| Amino Acid Residue | Nucleophilic Group | Adduct Stability |

|---|---|---|

| Tyrosine | Phenolic hydroxyl | Stable |

| Lysine | ε-Amino | Stable |

| Serine | Hydroxyl | Stable |

| Threonine | Hydroxyl | Stable |

| Histidine | Imidazole | Stable |

| Cysteine | Thiol | Unstable |

Specificity and Promiscuity Towards Amino Acid Residues

The reactivity of the sulfonyl fluoride (SF) functional group is a cornerstone of its utility in chemical biology and pharmacology. This electrophilic "warhead" is known to react with a variety of nucleophilic amino acid side chains, a characteristic that defines its specificity and potential for promiscuity. nih.govenamine.net The reactivity of aryl-sulfonyl fluorides, including 3-aminobenzenesulfonyl fluoride, can be modulated by the electronic properties of the substituents on the aromatic ring. nih.gov

Tyrosine, Threonine, and Serine:

Sulfonyl fluorides are well-established as inhibitors of serine proteases, where they react with the active site serine to form a stable sulfonyl ester. nih.gov This reactivity extends to other hydroxyl-containing residues like threonine. nih.gov The reaction with tyrosine is also prominent, with some sulfonyl fluoride-based probes being designed specifically to target tyrosine residues in protein binding sites. nih.gov

In a comparative study, 3-aminobenzenesulfonyl fluoride demonstrated significant reactivity. When screened against a nonapeptide containing a tyrosine residue, 3-aminobenzenesulfonyl fluoride achieved an 84% conversion, indicating a strong propensity for labeling this amino acid. This was notably higher than its para-substituted counterpart, 4-aminobenzenesulfonyl fluoride, which showed no labeling under the same conditions. This suggests that the position of the amino group on the benzene (B151609) ring is critical for its reactivity towards tyrosine. nih.gov The reactivity of 3-aminobenzenesulfonyl fluoride was found to be moderate, which can be advantageous in library design for chemical biology probes. nih.gov

Table 1: Reactivity of Selected Sulfonyl Fluorides with a Tyrosine-Containing Nonapeptide

| Compound | Conversion (%) |

| Phenylsulfonyl fluoride | 83 |

| Benzenesulfonyl fluoride, 3-amino- | 84 |

| Benzenesulfonyl fluoride, 4-amino- | 0 |

| 3-Carboxybenzenesulfonyl fluoride | 65 |

| 4-Carboxybenzenesulfonyl fluoride | 79 |

Data sourced from a nonapeptide reactivity screening assay. nih.gov

Lysine:

The ε-amino group of lysine is another key target for sulfonyl fluorides. nih.govenamine.net These reactions lead to the formation of stable sulfonamides. ucsf.edu The reactivity towards lysine can be influenced by the local microenvironment within a protein, particularly the presence of a perturbed pKa of the lysine residue. nih.gov For instance, sulfonyl fluoride probes have been designed to selectively react with conserved lysine residues in the ATP-binding site of kinases. ucsf.edu While direct studies on 3-aminobenzenesulfonyl fluoride's reactivity with lysine are not extensively detailed in the provided context, the general reactivity of aryl-sulfonyl fluorides suggests it would be a potential target. ucsf.edunih.gov

Cysteine and Histidine:

Sulfonyl fluorides also react with cysteine and histidine. nih.govenamine.net The reaction with cysteine forms an unstable thiosulfonate ester adduct, which can subsequently collapse. nih.gov While this interaction can be transient, it can still be harnessed for specific applications like reversible covalent interactions. nih.gov Histidine adducts of sulfonyl fluorides have also been reported to be unstable in some cases, though there is evidence of their formation and stability in certain protein contexts. nih.govnih.gov The reaction rate of sulfonyl fluorides with amino acids generally follows the order of their nucleophilicity at physiological pH: Histidine < Lysine < Tyrosine < Cysteine. nih.gov

Formation of Covalent Adducts in Biological Systems

The ability of 3-aminobenzenesulfonyl fluoride and related compounds to form covalent adducts with proteins is the basis for their use as chemical probes and potential therapeutic agents. nih.govucsf.edu This covalent modification is typically a targeted event, driven by the initial non-covalent binding of the molecule to a specific site on the protein, which then positions the sulfonyl fluoride group for reaction with a nearby nucleophilic amino acid residue. nih.gov

The formation of a covalent bond can significantly enhance the potency and duration of action of a compound. wuxiapptec.com In the context of biological systems, aryl-sulfonyl fluorides have been successfully used to covalently modify a wide range of proteins, including enzymes and receptors. nih.gov

For example, sulfonyl fluoride-containing probes have been instrumental in activity-based protein profiling (ABPP) to identify and study the activity of enzymes like serine hydrolases in complex biological samples. nih.gov The formation of a covalent adduct allows for the "tagging" of these enzymes for subsequent identification and analysis. nih.gov

The process of covalent adduct formation can be highly specific. For instance, a sulfonyl fluoride probe was shown to selectively label a conserved lysine residue within the ATP-binding pocket of a kinase, with minimal off-target labeling despite the presence of numerous other solvent-accessible lysines and tyrosines on the protein surface. ucsf.edu This specificity is attributed to the optimal orientation of the sulfonyl fluoride warhead by the non-covalent interactions of the rest of the molecule within the binding pocket. ucsf.edu

Mechanistic studies have revealed that the reaction proceeds through a sulfur(VI) fluoride exchange (SuFEx) process. nih.gov The confined space and specific interactions within a protein's binding pocket can dramatically enhance the reactivity of the fluorine atom, facilitating its departure as a leaving group upon nucleophilic attack by an amino acid side chain. researchgate.net

While specific examples of covalent adducts formed exclusively by 3-aminobenzenesulfonyl fluoride are not extensively documented in the provided search results, the demonstrated high reactivity of this compound, particularly towards tyrosine, suggests its strong potential for forming such adducts in biological systems. nih.gov Its moderate intrinsic reactivity makes it a suitable candidate for the design of selective covalent binders. enamine.netnih.gov

Applications of Benzenesulfonyl Fluoride, 3 Amino in Chemical Biology and Proteomics

Development of Covalent Chemical Probes

Covalent chemical probes are indispensable tools for identifying and characterizing protein function directly in native biological systems. The sulfonyl fluoride (B91410) moiety serves as an effective "warhead" in these probes due to its ability to react with multiple nucleophilic amino acids, including tyrosine, serine, threonine, lysine (B10760008), cysteine, and histidine. nih.govjenabioscience.com This broad reactivity profile expands the scope of proteins that can be targeted compared to more traditional electrophiles that are often limited to cysteine.

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules (fragments) that can bind to a biological target. nih.gov Benzenesulfonyl fluoride, 3-amino- is an ideal candidate for such screening due to its properties as a reactive fragment.

In studies comparing the stability and reactivity of various substituted benzenesulfonyl fluorides, the 3-amino derivative was found to have a favorable balance. nih.govmdpi.com It is more reactive than its para-substituted counterpart (4-aminobenzenesulfonyl fluoride), making it a better choice for library design where a certain level of reactivity is required to ensure target engagement. nih.govmdpi.com The amino group provides a convenient attachment point for diversification, allowing for the creation of large libraries of "Sulfonyl Fluoride bits" (SuFBits) from a common core structure. nih.gov Acylating the meta-amino group can further modulate the reactivity of the sulfonyl fluoride warhead. nih.gov

The presence of a fluorine atom in the sulfonyl fluoride group also facilitates the use of ¹⁹F NMR spectroscopy for fragment screening. nih.govmdpi.com This technique is highly sensitive and allows for the rapid detection of fragment binding to a target protein, accelerating the initial stages of drug discovery. lifechemicals.com

Table 1: Reactivity of Substituted Benzenesulfonyl Fluoride Fragments

This table presents data on the intrinsic reactivity of various sulfonyl fluoride fragments, as determined by their half-lives in a stability assay. A shorter half-life indicates higher reactivity.

| Compound | Substituent | Half-life (t₁/₂) | Relative Reactivity |

| Benzenesulfonyl fluoride | None | 33 h | Baseline |

| Benzenesulfonyl fluoride, 3-amino- | 3-amino | 24 h | Higher |

| Benzenesulfonyl fluoride, 4-amino- | 4-amino | 29 h | Lower |

| Benzenesulfonyl fluoride, 3-carboxy- | 3-carboxy | 26 h | Higher |

Data sourced from studies on the kinetic rate constants of sulfonyl fluorides. mdpi.com

The primary goal of a covalent probe is to achieve targeted modification of a specific protein, and often a specific residue within that protein. The sulfonyl fluoride group is particularly well-suited for this, demonstrating a distinctive balance of stability in aqueous environments and reactivity towards biological nucleophiles when appropriately positioned within a protein's binding site. nih.gov

Structure-based design can be used to create probes where a ligand motif directs the sulfonyl fluoride warhead to a specific location, enabling a covalent reaction with a nearby nucleophilic residue. nih.gov For instance, sulfonyl fluoride-containing probes have been rationally designed to covalently target:

Histidine: A sulfonyl fluoride warhead was incorporated into a ligand to covalently engage a histidine residue (His353) in the sensor loop of cereblon (CRBN), a component of the E3 ubiquitin ligase complex. nih.govrsc.org

Tyrosine: Researchers have successfully used sulfur(VI) fluoride exchange (SuFEx) chemistry to create ligands that form a site-specific covalent bond with a tyrosine residue (Y204) in the catalytic pocket of tyrosyl-DNA phosphodiesterase 1 (TDP1). nih.gov Similarly, specific tyrosine residues in the active site of the DcpS enzyme were modified using reactive sulfonyl fluoride covalent inhibitors. nih.gov

Lysine and Tyrosine: Aryl-sulfonyl fluorides have been incorporated into peptide-based agents to covalently interact with Lysine or Tyrosine residues in the BIR3 domain of XIAP (X-linked inhibitor of apoptosis protein), demonstrating their utility in designing antagonists of protein-protein interactions. nih.gov

The 3-amino group on the benzenesulfonyl fluoride scaffold serves as a critical handle for attaching these protein-directing ligands, making it a foundational component for building highly specific covalent probes. rsc.org

Activity-Based Protein Profiling (ABPP) Utilizing Sulfonyl Fluoride Probes

Activity-Based Protein Profiling (ABPP) is a chemical proteomic strategy that uses reactive chemical probes to assess the functional state of entire enzyme families directly in complex biological samples. nih.gov These probes typically consist of a reactive group (the "warhead"), a binding group for specificity, and a reporter tag for detection.

Sulfonyl fluoride-based probes are highly effective in ABPP because they can covalently modify catalytically or functionally essential serine or tyrosine residues in their target proteins. nih.govnih.gov For example, fatty acyl sulfonyl fluoride probes have been used to profile diverse classes of fatty acid-associated proteins, including many metabolic serine hydrolases, in living cells. nih.gov The probe's reaction with an active site residue provides a readout of the enzyme's activity.

A probe built upon the Benzenesulfonyl fluoride, 3-amino- scaffold could be readily adapted for ABPP. The amino group would allow for the attachment of a reporter tag, such as biotin (B1667282) for enrichment or a fluorophore for imaging, via a linker. The sulfonyl fluoride would then act as the warhead to covalently label active enzymes, enabling their identification and functional characterization from a complex proteome. nih.gov

Elucidation of Protein-Protein Interactions and Enzyme Binding Sites

Covalent probes are powerful tools for mapping the binding sites of enzymes and for discovering and characterizing protein-protein interactions (PPIs). By forming a permanent bond, the probe allows for the unambiguous identification of the binding location through techniques like mass spectrometry. nih.gov

The ability of sulfonyl fluorides to react with residues like lysine and tyrosine makes them valuable for developing covalent antagonists of PPIs. nih.gov For example, by incorporating a sulfonyl fluoride electrophile into a peptide that mimics a natural binding partner, researchers can create agents that covalently bind to and block the interaction site, as demonstrated with the XIAP protein. nih.gov

Furthermore, the specific labeling of a catalytic residue within an enzyme's active site provides definitive evidence of target engagement and can illuminate the role of that residue in the enzyme's function. nih.gov The successful covalent modification of the DcpS enzyme with a sulfonyl fluoride probe allowed for the confirmation of intracellular target occupancy and validated the enzyme as the target of a series of drug candidates. nih.gov Similarly, targeting a specific tyrosine in TDP1 with a sulfonyl fluoride ligand helped to validate a binding hot spot within the enzyme's active site. nih.gov

Advancements in Ligandable Proteome Exploration

A central goal in chemical biology is to map the "ligandable proteome"—the full complement of proteins in a cell that can be targeted by small molecules. nih.gov Historically, covalent ligand discovery has focused heavily on targeting cysteine residues. The use of sulfonyl fluorides significantly broadens the scope of this exploration. nih.gov

Because the sulfonyl fluoride warhead can engage a wider variety of nucleophilic amino acids (Tyr, Lys, Ser, His, Thr), it provides access to a much larger portion of the proteome. enamine.net Fragment libraries based on scaffolds like Benzenesulfonyl fluoride, 3-amino-, can be screened against entire proteomes to discover new ligandable sites on proteins, including those that lack accessible cysteines. mdpi.combiorxiv.org This approach, which combines fragment-based discovery with chemical proteomics, can furnish global portraits of small-molecule/protein interactions within human cells. nih.gov These efforts are crucial for identifying new drug targets and for discovering probes to study proteins that were previously considered "undruggable." mdpi.combiorxiv.org

Role of Benzenesulfonyl Fluoride, 3 Amino in Medicinal Chemistry and Drug Discovery Scaffolds

Integration as a Privileged Warhead in Rational Drug Design

Sulfonyl fluorides (SFs) are considered "privileged warheads" in chemical biology and drug discovery. nih.govnih.gov This is attributed to their optimal balance of aqueous stability and reactivity towards nucleophilic amino acid residues within protein binding sites. nih.govnih.gov Unlike more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater thermodynamic stability and are resistant to reduction. nih.gov This characteristic allows for more controlled and specific covalent interactions with target proteins.

Design and Synthesis of Targeted Covalent Inhibitors

The sulfonyl fluoride (B91410) moiety is a key electrophilic group used in the design and synthesis of targeted covalent inhibitors. nih.gov These inhibitors form a stable, irreversible covalent bond with their target protein, often leading to enhanced potency and prolonged duration of action. The synthesis of such inhibitors often involves incorporating the sulfonyl fluoride warhead into a ligand template that has a known affinity for the target protein. rsc.org This strategy has proven successful even without detailed structural information of the protein, making it a valuable tool in target identification and the development of novel therapeutic agents. rsc.org

The synthesis of benzenesulfonyl fluoride derivatives can be achieved through various methods. For instance, benzenesulfonyl chloride can be reacted with potassium fluoride to yield benzenesulfonyl fluoride. The introduction of an amino group at the 3-position, and subsequent derivatization, allows for the creation of a diverse library of compounds for screening. mdpi.com The Sulfur Fluoride Exchange (SuFEx) reaction is another powerful tool, enabling the covalent linkage of sulfonyl fluorides with phenolic or amine groups under mild conditions, further expanding the possibilities for creating complex and targeted inhibitors. researchgate.net

Structure-Activity Relationship (SAR) Studies of Benzenesulfonyl fluoride, 3-amino- Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For benzenesulfonyl fluoride derivatives, SAR studies have revealed key insights. For example, in the context of anti-influenza hemagglutinin inhibitors, the structural optimization of related salicylamide-based inhibitors led to the identification of potent benzenesulfonamide (B165840) derivatives. nih.gov Similarly, SAR studies of N-benzenesulfonyl matrinic acid derivatives as inhibitors of coxsackievirus B3 demonstrated that specific substitutions on the benzenesulfonyl moiety could significantly enhance antiviral activity. nih.gov These studies provide valuable information for the rational design of more effective therapeutic agents by systematically modifying the structure of the lead compound and evaluating the impact on biological activity. mdpi.comnih.gov

Application in Enzyme Inhibition Studies

The reactive nature of the sulfonyl fluoride group makes it an effective tool for inhibiting a variety of enzymes, playing a crucial role in understanding biochemical pathways and developing therapeutic agents. ontosight.ai

Inhibition of Serine Proteases

Benzenesulfonyl fluoride derivatives are widely recognized as inhibitors of serine proteases. nih.govnih.gov The sulfonyl fluoride group reacts with the hydroxyl group of the active site serine residue, forming a stable sulfonyl-enzyme complex and effectively inactivating the enzyme. rsc.orgepa.gov A well-known example is 4-(2-aminoethyl)-benzenesulfonyl fluoride (AEBSF), a water-soluble and stable serine protease inhibitor. rsc.orgrsc.org AEBSF has been shown to inhibit a range of serine proteases and has been used in studies to investigate their role in various physiological and pathological processes, including endoplasmic reticulum stress and ischemic brain injury. nih.govnih.gov

The table below summarizes the inhibitory activity of a benzenesulfonyl fluoride derivative against a specific serine protease.

| Compound | Target Enzyme | IC50 (nM) |

| 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) | Subtilisin kexin isozyme-1 (SKI-1) | 200-800 |

Data sourced from FEBS Letters. nih.gov

Studies on Soluble Epoxide Hydrolase (sEH) Inhibition

Soluble epoxide hydrolase (sEH) is an enzyme involved in the metabolism of epoxy-fatty acids, which are important signaling molecules in various physiological processes. nih.gov Inhibition of sEH is a promising therapeutic strategy for conditions like hypertension and inflammation. nih.gov Research has shown that compounds containing a sulfoxide (B87167) group can act as inhibitors of sEH. nih.gov While direct studies on 3-amino-benzenesulfonyl fluoride are limited in this context, the broader class of sulfur-containing compounds has shown potential. For instance, fulvestrant, an anticancer agent containing a sulfoxide moiety, was identified as a potent competitive inhibitor of sEH. nih.gov This suggests that benzenesulfonyl fluoride derivatives, with appropriate structural modifications, could be explored as potential sEH inhibitors. Further research has demonstrated that sEH inhibition can provide neuroprotection and restore microglial homeostasis in models of tauopathy, highlighting the therapeutic potential of targeting this enzyme. nih.gov

Investigation of Breast Cancer Resistance Protein (ABCG2) Inhibition

Breast Cancer Resistance Protein (BCRP), also known as ABCG2, is an ATP-binding cassette (ABC) transporter that plays a significant role in multidrug resistance in cancer by effluxing chemotherapeutic agents from cancer cells. nih.gov Overcoming BCRP-mediated drug resistance is a major goal in cancer therapy. While specific studies on the direct inhibition of ABCG2 by 3-amino-benzenesulfonyl fluoride are not prevalent, the general class of benzenesulfonamide derivatives has been investigated. For example, sorafenib, a multi-targeted tyrosine kinase inhibitor that contains a benzenesulfonamide-like structure, is a substrate for BCRP. nih.gov This indicates that the benzenesulfonyl scaffold can interact with this transporter. Further research into the design of benzenesulfonyl fluoride derivatives as specific ABCG2 inhibitors could be a promising avenue for developing agents that can reverse multidrug resistance.

Late-Stage Functionalization and Diversification for Drug Analogue Generation

Late-stage functionalization (LSF) has emerged as a powerful strategy in modern drug discovery, enabling the direct modification of complex molecules at advanced stages of their synthesis. nih.govnih.gov This approach allows medicinal chemists to rapidly generate a diverse range of analogues from a common precursor, which can significantly accelerate the exploration of structure-activity relationships (SAR) and the optimization of drug candidates. nih.govresearchgate.netchimia.ch The "Benzenesulfonyl fluoride, 3-amino-" scaffold is well-suited for LSF due to its inherent chemical functionalities that serve as handles for diversification.

The core of its utility in LSF lies in the dual reactivity of the sulfonyl fluoride group and the amino group. The sulfonyl fluoride moiety has gained prominence as a stable yet reactive electrophile, particularly in the context of Sulfur(VI)-Fluoride Exchange (SuFEx) chemistry. researchgate.net Unlike the more hydrolytically sensitive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability, making them more robust for synthesis and purification processes. thieme.denih.gov This stability allows for the controlled reaction with a wide array of nucleophiles, primarily primary and secondary amines, to form stable sulfonamide linkages. This transformation is a cornerstone for generating libraries of drug analogues, as a vast number of diverse amines are commercially available. researchgate.net

Furthermore, the presence of the 3-amino group provides an additional, orthogonal site for diversification. Standard organic transformations can be employed to modify this primary amine, including acylation, alkylation, arylation, and reductive amination, to introduce a variety of substituents. These modifications can profoundly influence the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity.

Another powerful LSF strategy applicable to the "Benzenesulfonyl fluoride, 3-amino-" scaffold is the direct functionalization of the benzene (B151609) ring through C–H activation. nih.govnih.gov This advanced methodology allows for the introduction of atoms or functional groups at specific positions on the aromatic ring, accessing chemical space that might be difficult to reach through traditional multi-step syntheses. nih.gov For instance, the regioselective introduction of fluorine or other small alkyl groups can fine-tune the electronic properties and metabolic stability of the resulting analogues.

The strategic application of these LSF methods to the "Benzenesulfonyl fluoride, 3-amino-" core enables the systematic and efficient generation of diverse molecular architectures for biological screening.

Table 1: Potential Late-Stage Functionalization Reactions for Analogue Generation

| Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| Sulfonyl Fluoride (-SO₂F) | Sulfonamide Formation (SuFEx) | Primary/Secondary Amines (R-NH₂) | Sulfonamide (-SO₂NH-R) |

| Amino Group (-NH₂) | Acylation | Acid Chlorides, Anhydrides | Amide (-NH-C(O)-R) |

| Amino Group (-NH₂) | Reductive Amination | Aldehydes/Ketones, Reducing Agent | Secondary/Tertiary Amine |

| Amino Group (-NH₂) | N-Arylation | Aryl Halides, Palladium Catalyst | Diaryl/Alkyl-Aryl Amine |

| Benzene Ring | C-H Activation/Fluorination | AgF₂, Palladium Catalysts | Fluorinated Benzene Ring |

| Benzene Ring | C-H Activation/Alkylation | Various Alkylating Agents & Catalysts | Alkylated Benzene Ring |

Exploration of Bioisosteric Replacements for Enhanced Pharmaceutical Properties

Bioisosterism is a fundamental concept in medicinal chemistry where one atom or group of atoms in a biologically active molecule is exchanged for another with similar physical or chemical properties, with the goal of creating a new molecule that retains or improves upon the desired biological activity while optimizing other properties. sci-hub.seresearchgate.net The strategic use of bioisosteric replacements can enhance a drug candidate's potency, selectivity, metabolic stability, and pharmacokinetic profile. nih.govselvita.com The "Benzenesulfonyl fluoride, 3-amino-" scaffold contains the sulfonyl fluoride group, a versatile functionality that can act as or be converted into important bioisosteres.

The sulfonamide group, readily formed from the reaction of a sulfonyl fluoride with an amine, is a classic bioisostere for several common functional groups found in drug molecules, including amides, esters, and carboxylic acids. researchgate.net While it shares the ability to act as a hydrogen bond donor and acceptor, the sulfonamide has distinct properties. It possesses a more stable, non-planar tetrahedral geometry around the sulfur atom compared to the planar geometry of an amide or ester, which can significantly alter the conformation of a molecule and its binding mode to a biological target. nih.gov Furthermore, sulfonamides are generally more resistant to hydrolytic cleavage by metabolic enzymes than esters and amides, often leading to improved metabolic stability and a longer duration of action.

The sulfonyl fluoride itself can be considered a bioisosteric replacement for other reactive electrophiles used to form covalent inhibitors, such as sulfonyl chlorides or Michael acceptors. The enhanced stability of sulfonyl fluorides compared to sulfonyl chlorides makes them more desirable for drug discovery applications, as they are less prone to non-specific reactions and degradation during synthesis and handling. nih.gov This controlled reactivity allows for more precise targeting of nucleophilic residues in an enzyme's active site. ontosight.ai

Table 2: Comparison of Sulfonamide as a Bioisostere

| Feature | Amide (-C(O)NH-) | Ester (-C(O)O-) | Carboxylic Acid (-COOH) | Sulfonamide (-SO₂NH-) |

|---|---|---|---|---|

| Geometry | Planar | Planar | Planar | Tetrahedral |

| H-Bonding | Donor & Acceptor | Acceptor only | Donor & Acceptor | Donor & Acceptor |

| Metabolic Stability | Susceptible to amidases | Susceptible to esterases | Generally stable | Generally stable |

| Acidity | Neutral | Neutral | Acidic | Weakly Acidic |

| Typical Role | Structural linkage | Prodrug/Linkage | Target interaction | Structural linkage, H-bonding |

Advanced Spectroscopic and Computational Characterization of Benzenesulfonyl Fluoride, 3 Amino

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 3-aminobenzenesulfonyl fluoride (B91410) displays a set of signals corresponding to the aromatic protons and the amine protons. The aromatic region typically shows complex multiplets due to the meta-substitution pattern. The proton ortho to the sulfonyl fluoride group (C2-H) is expected to be the most deshielded. The protons at the C4, C5, and C6 positions will exhibit distinct chemical shifts and coupling patterns (doublet, triplet, doublet of doublets) characteristic of a 1,3-disubstituted benzene (B151609) ring. The amine protons (–NH₂) typically appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. In the case of the hydrochloride salt, the amine protons become ammonium (B1175870) protons (–NH₃⁺), which are less labile and may show coupling to adjacent protons under certain conditions, and their signal would be expected to shift significantly downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-Aminobenzenesulfonyl Fluoride (Note: Values are estimates based on analogous compounds and general principles. Actual values may vary.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-2 | 7.4 - 7.6 | m |

| H-4 | 7.2 - 7.4 | m |

| H-5 | 7.0 - 7.2 | t |

| H-6 | 7.3 - 7.5 | m |

| -NH₂ | 3.5 - 5.0 | br s |

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) Analysis

With ¹⁹F being a 100% naturally abundant, spin-active nucleus (I = ½), ¹⁹F NMR is a highly sensitive and informative technique for characterizing fluorine-containing compounds. rsc.org For 3-aminobenzenesulfonyl fluoride, the spectrum will show a single resonance for the fluorine atom of the sulfonyl fluoride (–SO₂F) group. The chemical shift of this fluorine is sensitive to the electronic effects of the substituents on the aromatic ring. alfa-chemistry.com The electron-donating amino group at the meta position is expected to cause a slight upfield shift compared to unsubstituted benzenesulfonyl fluoride. For comparison, the ¹⁹F chemical shift for the analogous 4-aminobenzenesulfonyl fluoride is reported at approximately +67.87 ppm (referenced to an external standard). rsc.org A similar value would be anticipated for the 3-amino isomer.

Table 2: Predicted ¹⁹F NMR Chemical Shift for 3-Aminobenzenesulfonyl Fluoride

| Fluorine Atom | Predicted Chemical Shift (ppm) |

| -SO₂F | +65 to +69 |

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 3-aminobenzenesulfonyl fluoride, six distinct signals are expected for the aromatic carbons and one for the carbon bearing the sulfonyl fluoride group. The carbon atom directly attached to the fluorine (C-1) will appear as a doublet due to one-bond C-F coupling (¹JCF), which is typically large. The other aromatic carbons will also exhibit smaller couplings to the fluorine atom (nJCF). The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing sulfonyl fluoride group. The carbon attached to the amino group (C-3) will be shielded (shifted upfield) relative to the others, while the carbon attached to the sulfonyl fluoride group (C-1) will be deshielded (shifted downfield).

Table 3: Predicted ¹³C NMR Chemical Shifts for 3-Aminobenzenesulfonyl Fluoride (Note: Values are estimates based on analogous compounds and general principles. Actual values may vary.)

| Carbon Atom | Predicted Chemical Shift (ppm) | Expected C-F Coupling |

| C-1 | 135 - 145 | ¹JCF (large) |

| C-2 | 115 - 125 | ²JCF (small) |

| C-3 | 148 - 152 | ³JCF (small) |

| C-4 | 118 - 128 | ⁴JCF (small) |

| C-5 | 128 - 132 | ⁵JCF (negligible) |

| C-6 | 120 - 130 | ³JCF (small) |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. For 3-aminobenzenesulfonyl fluoride (C₆H₆FNO₂S), the expected exact mass can be calculated. HRMS analysis, typically using techniques like electrospray ionization (ESI), would show a protonated molecular ion [M+H]⁺ in positive ion mode. The measured mass-to-charge ratio (m/z) can be compared to the calculated value to confirm the elemental formula with a high degree of confidence.

Table 4: High-Resolution Mass Spectrometry Data for 3-Aminobenzenesulfonyl Fluoride

| Formula | Ion | Calculated m/z |

| C₆H₆FNO₂S | [M+H]⁺ | 176.0179 |

Computational Chemistry Approaches for Understanding Reactivity and Structure

Computational chemistry provides valuable insights into the intrinsic properties of molecules, complementing experimental data.

Quantum Mechanical Calculations for Electronic Properties

Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to model the geometric and electronic structure of 3-aminobenzenesulfonyl fluoride. These calculations can predict key properties like bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional structure. Furthermore, DFT calculations can determine the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the electrostatic potential surface. This information is crucial for understanding the molecule's reactivity, predicting sites susceptible to electrophilic or nucleophilic attack, and rationalizing the observed spectroscopic data. For instance, calculated NMR chemical shifts can be correlated with experimental values to aid in signal assignment. nih.gov

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides a powerful lens for understanding the intricate details of chemical reactions involving Benzenesulfonyl fluoride, 3-amino-. Through the modeling of reaction pathways and the analysis of transition states, researchers can elucidate the mechanisms, predict reactivity, and rationalize experimental observations. While specific computational studies focusing exclusively on Benzenesulfonyl fluoride, 3-amino- are not extensively documented in publicly available literature, a robust understanding can be constructed by drawing parallels with closely related systems, such as the reactions of other substituted benzenesulfonyl fluorides with nucleophiles like anilines.

The primary reaction pathway of interest for Benzenesulfonyl fluoride, 3-amino- often involves the sulfonyl fluoride group (-SO₂F) as the electrophilic center. The amino group (-NH₂) at the meta-position, being an electron-donating group, can influence the reactivity of the sulfonyl fluoride moiety.

A plausible and commonly studied reaction is the nucleophilic substitution at the sulfur atom. In such a reaction, a nucleophile attacks the electron-deficient sulfur atom, leading to the displacement of the fluoride ion. The mechanism of this substitution can be either stepwise, involving a distinct intermediate, or concerted, occurring in a single step. Computational studies on similar systems, such as the reaction of sulfonimidoyl fluorides with anilines, suggest that the reaction often proceeds through an Sₙ2-like transition state. acs.orgacs.org This indicates a concerted mechanism where the nucleophile forms a bond with the sulfur atom concurrently with the cleavage of the sulfur-fluorine bond.

The transition state for such a reaction would be characterized by a pentacoordinate sulfur center, with the incoming nucleophile and the departing fluoride ion in apical positions. The geometry of this transition state is crucial in determining the activation energy and, consequently, the rate of the reaction.

Computational models, often employing Density Functional Theory (DFT), can calculate the energy profile of the reaction pathway. This includes the energies of the reactants, the transition state, and the products. The difference in energy between the reactants and the transition state is the activation energy (ΔE‡), a key parameter governing the reaction kinetics.

Detailed analysis of the transition state structure can reveal important geometric parameters such as bond lengths and angles. For instance, in a nucleophilic attack on the sulfur atom of a benzenesulfonyl fluoride, the S-F bond would be elongated in the transition state compared to the reactant, while a new bond between the nucleophile and the sulfur atom would be partially formed.

Table 1: Representative Calculated Parameters for a Nucleophilic Substitution Transition State on a Model Benzenesulfonyl Fluoride System

| Parameter | Description | Representative Value |

| ΔE‡ (kcal/mol) | Activation Energy | 15 - 25 |

| r(S-F) (Å) | Length of the breaking Sulfur-Fluorine bond | 1.8 - 2.2 |

| r(S-Nu) (Å) | Length of the forming Sulfur-Nucleophile bond | 2.0 - 2.4 |

| ∠(Nu-S-F) (°) | Angle between the nucleophile, sulfur, and fluorine | ~180 |

| ν‡ (cm⁻¹) | Imaginary frequency of the transition state | -200 to -400 |

Note: The values in this table are representative and are based on computational studies of similar sulfonyl fluoride systems. Specific values for Benzenesulfonyl fluoride, 3-amino- would require dedicated computational analysis.

In the context of Benzenesulfonyl fluoride, 3-amino-, the amino group can also participate in reactions. For instance, it can act as a nucleophile itself in intermolecular reactions or influence the reactivity of the sulfonyl fluoride through electronic effects. The modeling of such scenarios would provide a comprehensive picture of the chemical behavior of this compound.

While the direct computational modeling of the reaction pathways of Benzenesulfonyl fluoride, 3-amino- remains an area for further investigation, the principles derived from studies on analogous compounds provide a solid framework for understanding its reactivity. These theoretical insights are invaluable for designing new synthetic routes and for predicting the chemical interactions of this important compound.

Future Directions and Emerging Research Avenues for Benzenesulfonyl Fluoride, 3 Amino

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of sulfonyl fluorides, including 3-ASBF, is undergoing a green revolution, moving away from traditional methods that often rely on harsh and toxic reagents. digitellinc.comacs.orgsciencedaily.com Researchers are actively developing more environmentally benign and cost-effective protocols.

A significant advancement is the use of potassium fluoride (B91410) (KF) as the sole fluorine source in the synthesis of sulfonyl fluorides from stable substrates like disulfides or thiols. acs.org This approach, which can be performed as a stepwise or one-pot process, utilizes a green oxidant, NaOCl·5H₂O, and demonstrates excellent scalability. acs.org Another novel "green" process involves the reaction of thiols or disulfides with SHC5® and KF, yielding only non-toxic sodium and potassium salts as by-products, thus minimizing environmental impact. sciencedaily.comeurekalert.org This method is notable for its simplicity, low cost, and safety, making it highly suitable for large-scale industrial production. sciencedaily.comeurekalert.org

Furthermore, direct fluorosulfonylation using fluorosulfonyl radicals is emerging as a concise and efficient route to produce sulfonyl fluorides. rsc.org Researchers are also exploring the conversion of sulfonic acids and their salts to sulfonyl fluorides using reagents like thionyl fluoride and Xtalfluor-E®, a bench-stable solid. nih.gov These methods offer high yields and milder reaction conditions. nih.gov The development of surfactant-based catalytic systems has even enabled nucleophilic fluorination in water, a significant step towards truly sustainable synthesis. digitellinc.com

These innovations are not only crucial for reducing the environmental footprint of chemical manufacturing but also for making the production of valuable compounds like 3-ASBF more economical and accessible for various applications.

Expanded Applications in Chemoproteomics and Target Deconvolution

3-Aminobenzenesulfonyl fluoride and other sulfonyl fluorides are gaining prominence as powerful tools in chemical biology, particularly in the fields of chemoproteomics and target deconvolution. enamine.netnih.gov Their utility stems from their ability to act as covalent probes, reacting with multiple nucleophilic amino acid residues such as tyrosine, lysine (B10760008), histidine, arginine, serine, and threonine. enamine.net This broad reactivity profile is a significant advantage over more traditional probes that primarily target cysteine residues. enamine.net

Reactive fragment screening using sulfonyl fluoride-containing fragments has emerged as a rapid and effective strategy for identifying novel covalent ligands for a variety of protein targets. nih.gov This approach allows for the trapping of even weak protein-ligand interactions, facilitating their detection and characterization. nih.gov A key benefit of using covalent probes is the ability to readily identify the specific site of modification on the protein using techniques like tandem mass spectrometry. nih.gov

In phenotype-based drug discovery, where a compound's effect on a cell or organism is observed without prior knowledge of its molecular target, target deconvolution is a critical yet challenging step. nih.gov Chemical proteomics approaches, including activity-based protein profiling (ABPP) which can utilize probes like 3-ASBF, are instrumental in identifying the specific proteins that a small molecule interacts with. nih.gov The development of modular libraries of sulfonyl fluoride fragments with varying reactivity allows for a tailored approach to probe different protein targets and binding pockets. nih.gov

Development of Novel Therapeutic Modalities

The unique chemical properties of the sulfonyl fluoride moiety, including its stability and reactivity, make it an attractive scaffold for the development of new therapeutic agents. enamine.net Substituted benzenesulfonyl fluorides, in particular, have been reported to possess a balanced reactivity profile, being stable enough to avoid rapid hydrolysis while remaining sufficiently reactive towards nucleophilic residues on target proteins. enamine.net

The ability of sulfonyl fluorides to form covalent bonds with their protein targets can lead to potent and long-lasting inhibition, a desirable characteristic for many therapeutic applications. This has spurred interest in designing novel inhibitors for a range of diseases. For instance, computational design strategies are being employed to develop inhibitors targeting specific enzymes, such as the FOF1-ATP synthase in E. coli. mdpi.com

The versatility of the sulfonyl fluoride group allows for its incorporation into a wide array of molecular frameworks, enabling the creation of diverse chemical libraries for drug screening. The development of covalent inhibitors that target amino acids other than cysteine opens up a larger portion of the proteome for therapeutic intervention. nih.gov As our understanding of the reactivity and selectivity of different sulfonyl fluorides deepens, so too will our ability to design highly specific and effective therapeutic modalities based on the 3-ASBF scaffold and its derivatives.

Integration with Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel compounds, including those based on the 3-aminobenzenesulfonyl fluoride structure. princeton.eduresearchgate.net These computational tools can analyze vast and complex datasets to predict the outcomes of chemical reactions and identify optimal reaction conditions for new substrates. ucla.edunih.gov

For example, machine learning algorithms, such as random forests, have been successfully used to navigate the intricate reaction landscape of deoxyfluorination with sulfonyl fluorides. ucla.edunih.gov By training on high-throughput experimentation data, these models can predict high-yielding conditions for untested substrates, saving significant time and resources in the laboratory. ucla.edu This predictive power allows chemists to assess the feasibility of a transformation and identify the most promising synthetic routes a priori. ucla.edu

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-aminobenzenesulfonyl fluoride, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves sulfonyl chloride precursors. For example, benzenesulfonyl fluoride derivatives are synthesized via nucleophilic substitution using potassium fluoride (KF) in acetonitrile with 18-crown-6 ether to enhance fluoride ion reactivity . For the 3-amino derivative, sulfonation or amination of pre-functionalized benzene rings may be required. Optimization of stoichiometry (e.g., KF:substrate ratio), solvent polarity, and temperature (exothermic reactions require controlled addition) is critical for yields >90% .

Q. What spectroscopic techniques are most effective for characterizing 3-aminobenzenesulfonyl fluoride?

- Methodology :

- NMR : NMR identifies sulfonyl fluoride groups (δ ~55–65 ppm), while NMR resolves aromatic protons and amine protons (if de-shielded).

- IR : Strong S=O stretching (~1350 cm) and S-F vibrations (~750–800 cm) confirm functional groups.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight and isotopic patterns.

Q. How should 3-aminobenzenesulfonyl fluoride be stored to maintain stability?

- Methodology : Store in airtight, moisture-free containers at –20°C to prevent hydrolysis of the sulfonyl fluoride group. Desiccants (e.g., silica gel) and inert atmospheres (N) minimize degradation. Regular purity checks via HPLC or NMR are recommended .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of 3-aminobenzenesulfonyl fluoride in SuFEx (Sulfur Fluoride Exchange) click chemistry?

- Methodology : The electron-withdrawing sulfonyl fluoride group activates the sulfur center for nucleophilic substitution. Computational studies (e.g., DFT with correlation-consistent basis sets like cc-pVTZ) model transition states and charge distribution during fluoride displacement . The amino group at the 3-position may sterically hinder or electronically modulate reactivity, depending on substituent orientation .

Q. How can computational chemistry predict the hydrolytic stability of 3-aminobenzenesulfonyl fluoride?

- Methodology :

- Solvent Modeling : Use implicit solvent models (e.g., COSMO-RS) to simulate hydrolysis in aqueous environments.

- Energy Barriers : Calculate activation energies for S-F bond cleavage using Gaussian software with M06-2X functional and def2-TZVP basis sets .

- Compare with experimental kinetic data (e.g., half-life in buffered solutions).

Q. What strategies resolve contradictory data in enzyme inhibition studies involving 3-aminobenzenesulfonyl fluoride?

- Methodology :

- Control Experiments : Verify target specificity using knockout enzymes or competitive inhibitors.

- Structural Analysis : Co-crystallization or cryo-EM reveals binding modes to serine proteases (e.g., chymotrypsin).

- Kinetic Assays : Measure values under varying pH and ionic strengths to assess pH-dependent reactivity .

Q. How does the 3-amino group influence the compound’s applications in bioconjugation?

- Methodology :

- DSC/TGA : Quantify thermal stability during conjugation reactions.

- Kinetic Profiling : Compare reaction rates of 3-amino vs. non-amino derivatives with model nucleophiles (e.g., amines, thiols).

- SAR Studies : Synthesize analogs (e.g., 3-nitro or 3-acetamido) to evaluate electronic effects on SuFEx efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。